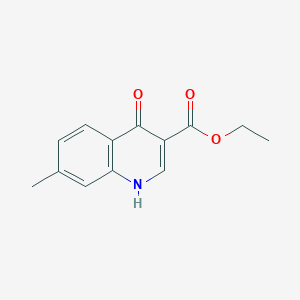
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid (MMP) is an organic compound with a molecular formula of C6H7NO4S and a molecular weight of 195.19 g/mol. It is a white crystalline solid that is soluble in water and ethanol. MMP is a versatile compound that has numerous applications in the scientific research field. It has been used in the synthesis of various organic compounds, as well as in the development of new drugs, and as a reagent for biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, such as amides, esters, and nitriles. It has also been used in the development of new drugs, as well as in the development of novel catalysts and ligands. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been used in biochemical and physiological studies, as it has been found to be a useful tool for the study of proteins and enzymes.
Wirkmechanismus
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid is known to act as a reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid binds to the active site of AChE, and this binding prevents the enzyme from catalyzing the hydrolysis of acetylcholine. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to be an effective inhibitor of phosphodiesterases (PDEs), which are enzymes that regulate the breakdown of cyclic nucleotides such as cAMP and cGMP.
Biochemical and Physiological Effects
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the breakdown of acetylcholine, which can lead to an increase in the level of acetylcholine in the brain. This can lead to an increase in cognitive performance, as well as an increase in alertness and focus. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has been found to inhibit the breakdown of cyclic nucleotides, which can lead to an increase in the level of cAMP and cGMP in the body. This can lead to an increase in the activity of certain enzymes, as well as an increase in the production of certain hormones.
Vorteile Und Einschränkungen Für Laborexperimente
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easily synthesized from readily available starting materials. In addition, it is a relatively stable compound, and it is soluble in a variety of solvents. However, there are some limitations to using 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid in laboratory experiments. It is a relatively weak inhibitor of AChE and PDEs, and it can be rapidly metabolized by the body. In addition, it can be toxic when ingested in large quantities, and it can be irritating to the skin and eyes.
Zukünftige Richtungen
Despite its limitations, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid has potential applications in the development of new drugs and in the study of biochemical and physiological processes. In the future, it is likely that 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid will be used to develop new drugs that target AChE and PDEs, as well as other enzymes. In addition, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid may be used to study the effects of various compounds on biochemical and physiological processes, such as the regulation of gene expression, metabolism, and cell signaling. Finally, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid could be used to develop new catalysts and ligands for use in organic synthesis.
Synthesemethoden
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized from 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic anhydride (4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid anhydride) by reacting it with an aqueous solution of sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the product is then isolated by crystallization. The yield of the reaction is typically high, and the purity of the product is usually greater than 98%.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with methanesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "1-methyl-1H-pyrrole-2-carboxylic acid", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid in a solvent such as dichloromethane or chloroform.", "Add a base such as triethylamine or pyridine to the solution.", "Slowly add methanesulfonyl chloride to the solution while stirring.", "Allow the reaction to proceed at room temperature for several hours.", "Quench the reaction by adding water to the solution.", "Extract the product with a solvent such as ethyl acetate or diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the desired product, 4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid." ] } | |
CAS-Nummer |
1935943-85-3 |
Produktname |
4-methanesulfonyl-1-methyl-1H-pyrrole-2-carboxylic acid |
Molekularformel |
C7H9NO4S |
Molekulargewicht |
203.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



